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Cat. No.: B176720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
8-Prenylluteone, a prenylated flavonoid, has garnered interest within the scientific community

for its potential therapeutic applications, including anti-inflammatory and antioxidant activities.

Understanding its physicochemical properties is paramount for advancing research and

development, particularly in areas of formulation, delivery, and bioavailability. This technical

guide provides a consolidated overview of the known physicochemical characteristics of 8-
Prenylluteone, details common experimental methodologies for their determination, and

visually maps its putative biological signaling pathways.

Physicochemical Properties
Quantitative data on the experimental physicochemical properties of 8-Prenylluteone are not

extensively available in public databases. The following table summarizes the available

information, including predicted values which can serve as a useful baseline for experimental

design.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b176720?utm_src=pdf-interest
https://www.benchchem.com/product/b176720?utm_src=pdf-body
https://www.benchchem.com/product/b176720?utm_src=pdf-body
https://www.benchchem.com/product/b176720?utm_src=pdf-body
https://www.benchchem.com/product/b176720?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₂₅H₂₆O₆ PubChem[1][2]

Molecular Weight 422.47 g/mol PubChem[1][2]

Boiling Point (Predicted) 668.9 ± 55.0 °C at 760 mmHg MySkinRecipes

XlogP (Predicted) 6.2 PubChem[1]

Melting Point Data not available

Solubility Data not available

pKa Data not available

Experimental Protocols for Physicochemical
Property Determination
While specific experimental protocols for 8-Prenylluteone are not readily found in the

literature, the following are standard methodologies employed for determining the key

physicochemical properties of flavonoid compounds.

Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

Sample Preparation: A small, finely powdered sample of the compound is packed into a

capillary tube.

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a

heated block with a thermometer or an automated system with video monitoring.

Heating: The sample is heated at a controlled rate.

Observation: The temperature at which the substance first begins to melt and the

temperature at which it is completely molten are recorded as the melting point range. For a

pure substance, this range is typically narrow.
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Solubility Determination
Solubility data is crucial for developing suitable formulations and understanding a compound's

behavior in biological fluids.

Methodology: Shake-Flask Method

Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, ethanol,

DMSO, buffers at different pH values) are chosen.

Equilibration: An excess amount of the compound is added to a known volume of the solvent

in a sealed flask. The flask is then agitated in a constant temperature water bath for a

prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid.

The concentration of the dissolved compound in the filtrate is then determined using a

suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or

UV-Vis Spectroscopy.

pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is

vital for predicting the ionization state of a compound at different physiological pH values.

Methodology: Potentiometric Titration

Solution Preparation: A known concentration of the compound is dissolved in a suitable

solvent (often a co-solvent system like water-methanol for poorly soluble compounds).

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

pH Measurement: The pH of the solution is monitored throughout the titration using a

calibrated pH meter.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point.

logP Determination
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The logarithm of the partition coefficient (logP) between octanol and water is a key measure of

a compound's lipophilicity, which influences its absorption, distribution, metabolism, and

excretion (ADME) properties.

Methodology: Shake-Flask Method

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

Partitioning: A known amount of the compound is dissolved in one of the phases (usually

octanol). This solution is then mixed with the other phase in a separatory funnel and shaken

vigorously to allow for partitioning of the compound between the two phases.

Phase Separation: The mixture is allowed to stand until the two phases have completely

separated.

Concentration Analysis: The concentration of the compound in each phase is determined

using an appropriate analytical method (e.g., HPLC, UV-Vis Spectroscopy).

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the

compound in the octanol phase to its concentration in the aqueous phase.

Biological Signaling Pathways
8-Prenylluteone, like other prenylated flavonoids, is believed to exert its biological effects by

modulating key cellular signaling pathways. The following diagrams illustrate the putative

pathways involved in its anti-inflammatory, antioxidant, and potential anticancer activities.

Anti-Inflammatory Signaling Pathway
Prenylated flavonoids have been shown to inhibit inflammatory responses by targeting key

kinases in the MAPK signaling cascade. 8-prenylquercetin, a closely related compound,

directly targets SEK1-JNK1/2 and MEK1-ERK1/2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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